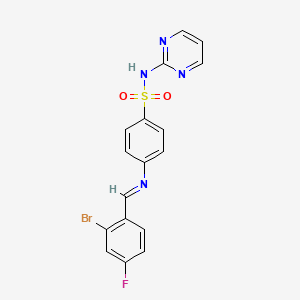
Urease-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urease-IN-1 is a potent inhibitor of the enzyme urease, which is a nickel-dependent metalloenzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that plays a crucial role in the nitrogen cycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-1 typically involves the reaction of specific organic compounds under controlled conditions. One common synthetic route includes the reaction of a substituted benzaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions to yield the final this compound compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Urease-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
科学的研究の応用
Urease-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting urease activity in various organisms, including pathogenic bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Industry: Applied in agriculture to reduce ammonia volatilization from urea-based fertilizers, thereby improving nitrogen utilization efficiency.
作用機序
Urease-IN-1 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and reduces the production of ammonia, which is beneficial in various applications.
類似化合物との比較
Similar Compounds
Thiourea: Another well-known urease inhibitor with a similar mechanism of action.
Hydroxamic Acids: Compounds like acetohydroxamic acid also inhibit urease activity.
Triazolothiadiazoles: These compounds have shown potent urease inhibitory effects in recent studies.
Uniqueness of Urease-IN-1
This compound is unique due to its high potency and specificity for the urease enzyme. It has demonstrated superior inhibitory activity compared to other compounds, making it a valuable tool in research and practical applications.
特性
分子式 |
C17H12BrFN4O2S |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
4-[(2-bromo-4-fluorophenyl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-16-10-13(19)3-2-12(16)11-22-14-4-6-15(7-5-14)26(24,25)23-17-20-8-1-9-21-17/h1-11H,(H,20,21,23) |
InChIキー |
VYQLQLRYJPNJHD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


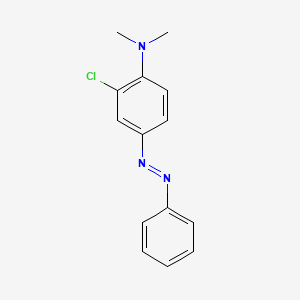
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)

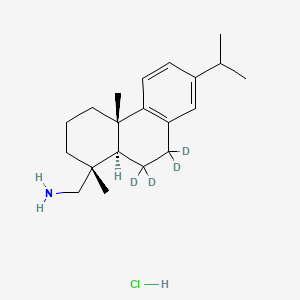
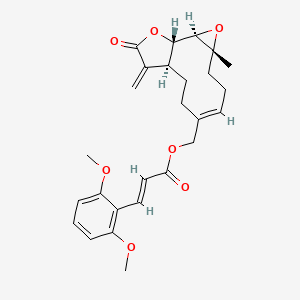

![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)


![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
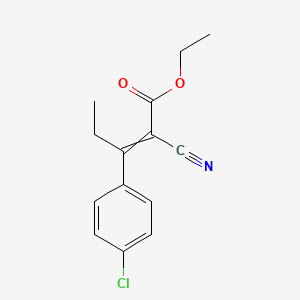
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
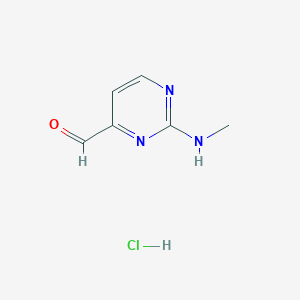
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
